4-Methoxyindoline hydrochloride
Overview
Description
4-Methoxyindoline hydrochloride is a heterocyclic compound with the CAS Number: 90609-70-4 . It has a molecular weight of 185.65 and is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound has been described in various studies . One method involves the bromination reaction of m-methoxyaniline to generate 2,4-dibromo-5-anisidine. This is then converted to 5,7-dibromo-4-methoxyindoline through a Sandmeyer method. Finally, 5,7-dibromo-4-methoxyindoline undergoes palladium/carbon catalysis, reduction, and debromination in the presence of hydrogen .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 185.65 . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Synthesis of Indoles and Indolines
- 4-Methoxyindoline hydrochloride is used in the synthesis of various indoles and indolines. Kawasaki, Ohtsuka, and Sakamoto (1990) demonstrated the conversion of 3-hydroxy-2-methoxyindoline into 4-(2-aminoethyl)indole using a Claisen ortho-amide rearrangement process, illustrating the compound's utility in complex chemical transformations (Kawasaki, Ohtsuka, & Sakamoto, 1990).
Anticancer Research
- Research into anticancer applications has shown the potential of 4-methoxyindoline derivatives. Verbaanderd et al. (2017) discussed the use of 4-aminoquinoline compounds, closely related to 4-methoxyindoline, in anti-cancer therapy, highlighting their role in sensitizing tumor cells to various drugs (Verbaanderd et al., 2017).
Photolysis and Photocleavage Studies
- 4-Methoxyindoline derivatives have been used in photolysis studies. Papageorgiou and Corrie (2000) explored the effects of 4-methoxy substitution on the efficiency of photolysis in 1-acyl-7-nitroindolines, demonstrating its impact on photocleavage efficiency (Papageorgiou & Corrie, 2000).
Inhibition of Tubulin Polymerization
- Compounds derived from 4-methoxyindoline have been studied for their ability to inhibit tubulin polymerization, which is a crucial mechanism in cancer therapeutics. Gastpar et al. (1998) showed that methoxy-substituted 3-formyl-2-phenylindoles, which include 4-methoxyindoline structures, can effectively disrupt microtubule assembly, similar to colchicine (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Synthesis of Pharmaceutical Compounds
- This compound is also involved in the synthesis of various pharmaceutical compounds. For example, Tornetta (1969) discussed the synthesis of Metoclopramide, a medication used as an antiemetic, which is structurally related to methoxyindoline compounds (Tornetta, 1969).
Safety and Hazards
The safety information for 4-Methoxyindoline hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Future Directions
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLPTAZQUESGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671996 | |
Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-70-4 | |
Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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